3-tert-butyl-5-chloro-1H-indole
Overview
Description
Scientific Research Applications
Recyclization and Derivative Formation : A study on the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes under acidic conditions revealed the formation of indole derivatives, including 3-(5-tert-butyl-2-furyl)-2-(4,4-dimethyl-3-oxopentyl)-l-tosyl- 1H -indoles (Butin et al., 2008).
Molecular Structure and Reactivity Analysis : Research involving the synthesis of triazolyl-indole compounds, including tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, highlighted the molecular structure and reactivity through X-ray diffraction, NMR spectroscopy, and DFT studies (Boraei et al., 2021).
Synthesis of Novel Compounds : A method for the synthesis of N-substituted 2,3-dihydroindoles and indoles was developed, which includes the use of potassium tert-butoxide as a base for the synthesis of various anilines (Beller et al., 2001).
Formation of Gamma-Carbolines and Heteropolycycles : A study demonstrated the palladium-catalyzed intramolecular annulation of alkynes to form gamma-carboline derivatives with additional ring fusions across indole positions (Zhang & Larock, 2003).
Bromination Reactions : Research on the bromination of 3-tert-butylindole with N-Bromosuccinimide highlighted the formation of specific bromo derivatives and their reactivity under various conditions (Hino et al., 1977).
Fischer Indole Synthesis : The synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole via Fischer indole synthesis was demonstrated using cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride (Falke et al., 2011).
Properties
IUPAC Name |
3-tert-butyl-5-chloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCMHFASALOYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572360 | |
Record name | 3-tert-Butyl-5-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207426-46-7 | |
Record name | 3-tert-Butyl-5-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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